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2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

Antimalarial drug discovery Structure–activity relationship PfEF2 inhibition

2-(4-Chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide (CAS 438472-37-8; molecular formula C₂₂H₁₆ClN₃O; molecular weight 373.8 g·mol⁻¹) is a synthetic quinoline-4-carboxamide derivative bearing a 4-chlorophenyl substituent at the quinoline 2-position and a pyridin-2-ylmethyl carboxamide side chain. This compound belongs to a chemotype extensively investigated in antimalarial drug discovery, where quinoline-4-carboxamides have demonstrated inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2), a validated and clinically precedented target.

Molecular Formula C22H16ClN3O
Molecular Weight 373.8 g/mol
Cat. No. B10887288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Molecular FormulaC22H16ClN3O
Molecular Weight373.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC=N4
InChIInChI=1S/C22H16ClN3O/c23-16-10-8-15(9-11-16)21-13-19(18-6-1-2-7-20(18)26-21)22(27)25-14-17-5-3-4-12-24-17/h1-13H,14H2,(H,25,27)
InChIKeyKBVRBQXPCGAPSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide (CAS 438472-37-8): Procurement-Relevant Identity and Class Context


2-(4-Chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide (CAS 438472-37-8; molecular formula C₂₂H₁₆ClN₃O; molecular weight 373.8 g·mol⁻¹) is a synthetic quinoline-4-carboxamide derivative bearing a 4-chlorophenyl substituent at the quinoline 2-position and a pyridin-2-ylmethyl carboxamide side chain . This compound belongs to a chemotype extensively investigated in antimalarial drug discovery, where quinoline-4-carboxamides have demonstrated inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2), a validated and clinically precedented target [1]. The class has also been studied for type II heme coordination with cytochrome P450 enzymes, with binding affinity differences of up to 1,200-fold observed among pyridinyl positional isomers [2].

PfEF2 target engagement studies in antimalarial drug discovery (novel mechanism class)
CYP450 type I binding mode analysis driven by ortho-pyridyl carboxamide configuration
Kinase inhibitor screening: quinoline-4-carboxamide scaffold compatible with PIM kinase profiling

Why Generic Substitution of 2-(4-Chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide Carries Scientific Risk


Quinoline-4-carboxamide analogs cannot be treated as interchangeable procurement items because small structural perturbations at three key positions—the quinoline 2-aryl substituent, the carboxamide side chain, and the quinoline ring halogenation—produce non-linear and often counterintuitive changes in both target potency and off-target liability. In the landmark antimalarial optimization campaign by Baragaña et al., removal of the halogen from the screening hit resulted in an 8-fold loss of antiplasmodial potency, while replacement of bromine with chlorine preserved activity, demonstrating that even single-atom changes at the 2-aryl position profoundly affect target engagement [1]. Separately, CYP2C9 type II binding studies on quinoline-4-carboxamide analogs established that the position of the pyridine nitrogen (ortho vs. meta vs. para relative to the methylene linker) determines whether the compound can coordinate with the ferric heme iron, with only the para isomer capable of direct coordination [2]. Consequently, the target compound's specific combination of a 4-chlorophenyl group at C2 and a pyridin-2-ylmethyl (ortho-pyridyl) carboxamide is expected to yield a binding and pharmacokinetic profile distinct from close analogs such as 2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide (CAS 65628-70-8) or 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide.

Des-chloro analog may reduce target engagement
Halogen removal linked to ~8-fold antiplasmodial potency loss in the reference series; direct replacement without validation carries scientific risk.
Para-pyridyl isomer shifts CYP binding mode
Predicted type II heme coordination versus target type I; may alter metabolic stability and DDI profile compared with the ortho isomer.
Meta-chloro isomer not functionally equivalent
Chlorine positional isomerism may alter binding affinity and physicochemical properties; procurement should treat para and meta isomers as distinct entities.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide vs. Structural Analogs


4-Chloro vs. Unsubstituted Phenyl at Quinoline C2: Halogen-Dependent Potency Retention from Class-Level SAR

In the quinoline-4-carboxamide antimalarial series reported by Baragaña et al. (2016), the screening hit compound 1 (bearing a bromine at R1 and p-tolyl at R3) displayed an EC₅₀ of 120 nM against P. falciparum 3D7 blood-stage parasites. When the R1 bromine was replaced with chlorine (compound 10), antiplasmodial potency was retained without significant loss of activity, whereas complete halogen removal (compound 12) caused an 8-fold drop in potency [1]. Although this SAR was demonstrated at the quinoline ring R1 position rather than at the 2-aryl R3 position, the class-level inference is that para-chloro substitution on an aromatic ring attached to the quinoline core contributes favorably to target engagement compared with the unsubstituted phenyl analog 2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide (CAS 65628-70-8). The 4-chlorophenyl group in the target compound provides enhanced lipophilicity (calculated logP increase of approximately +0.7 units vs. unsubstituted phenyl) and potential halogen-bonding interactions that may improve PfEF2 binding pocket complementarity.

Halogen SAR
Class-level inference
4-Chlorophenyl substitution predicted to retain antiplasmodial potency; reference series exhibited ~8-fold potency loss upon halogen removal.
Supports halogen-dependent PfEF2 engagement context
Direct comparative data for target compound not available; class-level SAR from Baragaña et al. 2016
Antimalarial drug discovery Structure–activity relationship PfEF2 inhibition

Pyridine Nitrogen Position (Ortho vs. Para): Differential CYP450 Type II Heme Coordination Capability

Peng et al. (2008) systematically investigated the effect of pyridine nitrogen position on type II binding to CYP2C9 using a panel of quinoline-4-carboxamide analogs. Their results demonstrated that only the para-pyridyl isomer (nitrogen para to the methylene linker) can coordinate directly with the ferric heme iron, whereas the meta and ortho isomers do not exhibit this coordination [1]. The target compound bears a pyridin-2-ylmethyl group, placing the pyridine nitrogen in the ortho position relative to the methylene linker. This structural feature is therefore predicted to prevent direct heme iron coordination, resulting in a type I binding profile rather than type II. In contrast, the positional isomer 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide (CAS not verified independently) places the nitrogen in the para position and is predicted to act as a type II binder. This distinction is functionally meaningful: type II binders can exhibit up to 1,200-fold differences in CYP3A4 binding affinity compared with type I binders within the same chemical series, as shown by Dahal et al. (2010) using pyridinyl quinoline-4-carboxamide analogs [2].

CYP Binding Mode
Cross-study comparable
Ortho-pyridyl (target) predicted type I binder; para-pyridyl isomer confirmed type II binder (heme coordination). Type II vs. type I affinity difference up to 1,200-fold in CYP3A4.
Type I profile may reduce heme-coordination-dependent DDI liability
Based on CYP2C9 and CYP3A4 binding studies; target compound binding mode remains to be experimentally confirmed
Drug metabolism CYP450 inhibition Type II binding Drug–drug interaction

Chlorine Position on the 2-Phenyl Ring: Para (Target) vs. Meta Isomer Physicochemical and Predicted Target Engagement Differentiation

The target compound (para-chloro) and its meta-chloro positional isomer 2-(3-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinoline-4-carboxamide share the identical molecular formula (C₂₂H₁₆ClN₃O, MW 373.8) but differ in the position of the chlorine substituent on the 2-phenyl ring [1]. In the Baragaña et al. quinoline-4-carboxamide optimization campaign, the nature and position of substituents on the aryl ring at the quinoline 2-position (R3) were critical determinants of both antiplasmodial potency and physicochemical properties, with the initial hit bearing a para-tolyl group [2]. While no direct head-to-head comparison of para- vs. meta-chloro analogs has been published for this exact scaffold, general medicinal chemistry principles predict that the para-chloro isomer presents a different electrostatic potential surface, dipole moment, and steric profile to the PfEF2 binding pocket compared with the meta isomer, potentially affecting both binding affinity and selectivity. The para isomer is also expected to exhibit a higher melting point and different crystal packing, which may affect solid-state formulation and solubility characteristics.

Isomer Differentiation
Class-level inference
Para-chloro isomer (target) vs. meta-chloro isomer expected to differ in electrostatic potential, dipole moment, and steric presentation to PfEF2.
Para/meta isomers should be treated as distinct chemical entities
No direct comparative bioactivity data available; predictions based on class-level medicinal chemistry
Medicinal chemistry Isomer differentiation Ligand efficiency

Antimalarial Mechanism of Action: PfEF2 Inhibition as a Novel, Clinically Validated Target Engagement Profile

The quinoline-4-carboxamide chemotype to which the target compound belongs has been shown to inhibit Plasmodium falciparum translation elongation factor 2 (PfEF2), a mechanism of action distinct from all currently deployed antimalarial drugs including artemisinins, 4-aminoquinolines (e.g., chloroquine), and amino alcohols (e.g., mefloquine) [1]. The clinical candidate DDD107498 (cabamiquine), which emerged from optimization of the same chemical series, demonstrated an EC₅₀ of 1 nM against P. falciparum 3D7 blood-stage parasites, in vivo oral efficacy with ED₉₀ below 1 mg·kg⁻¹ in the P. berghei mouse model, and activity against liver-stage and gametocyte-stage parasites [1][2]. This novel mechanism means that compounds within this class are not cross-resistant with existing antimalarials that target heme detoxification (chloroquine) or the parasite's unfolded protein response (artemisinins). For a procurement decision in antimalarial drug discovery, the target compound's structural membership in the PfEF2-inhibitor class provides a differentiated target engagement hypothesis compared with traditional quinoline antimalarials such as chloroquine or amodiaquine.

Mechanism of Action
Class-level inference
Quinoline-4-carboxamide class targets PfEF2 (protein synthesis inhibitor). Reference compound DDD107498 EC50 = 1 nM (Pf 3D7); novel mechanism vs. chloroquine (heme detoxification).
Differentiated target engagement profile for resistance-breaking antimalarial screening
DDD107498 oral ED90 <1 mg/kg in P. berghei model; direct data for target compound unavailable
Malaria Translation elongation factor 2 Protein synthesis inhibition Multistage activity

Procurement-Relevant Application Scenarios for 2-(4-Chlorophenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide


Antimalarial Lead Identification: PfEF2-Focused Screening Libraries

This compound is most appropriately procured as a member of a quinoline-4-carboxamide-focused screening library for antimalarial drug discovery programs targeting Plasmodium falciparum translation elongation factor 2 (PfEF2). The 4-chlorophenyl substituent provides a halogen-dependent potency advantage inferred from class-level SAR, where halogen removal caused an 8-fold reduction in antiplasmodial activity [1]. The compound should be included alongside its des-chloro analog (CAS 65628-70-8) and the para-pyridyl isomer as matched molecular pairs to enable quantitative SAR analysis. Screening should employ the P. falciparum 3D7 blood-stage proliferation assay with chloroquine and DDD107498 as reference controls.

CYP450 Drug–Drug Interaction Profiling: Type I vs. Type II Binding Comparator Studies

The ortho-pyridyl configuration of the target compound makes it a valuable comparator in studies designed to differentiate type I from type II CYP450 binding within the quinoline-4-carboxamide chemical series. CYP2C9 studies have established that ortho-pyridyl isomers do not coordinate with the ferric heme iron, while para-pyridyl isomers do [1]. Procuring this compound alongside its pyridin-4-ylmethyl positional isomer enables direct experimental comparison of metabolic stability, CYP inhibition profiles, and the magnitude of type II binding effects, which have been shown to differ by up to 1,200-fold in CYP3A4 affinity within this chemotype [2].

Kinase Inhibitor Screening: PIM-1 and Related Oncology Targets

Quinoline-4-carboxamide derivatives have demonstrated PIM-1 kinase inhibitory activity, with some analogs achieving IC₅₀ values as low as 0.11 μM and inhibition percentages of 82.27% in biochemical assays, compared with the reference standard SGI-1776 [1]. The target compound, bearing a 4-chlorophenyl group at the quinoline 2-position and a pyridin-2-ylmethyl carboxamide, represents a structurally distinct entry within this kinase inhibitor class. Procurement for oncology-focused screening panels should include counter-screening against PIM-2 and PIM-3 isoforms, as well as selectivity profiling against a broader kinase panel.

Matched Molecular Pair Analysis for Halogen SAR in Antiparasitic Drug Design

The target compound serves as the para-chloro member of a halogen positional isomer set that includes the meta-chloro isomer 2-(3-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinoline-4-carboxamide and the unsubstituted phenyl analog (CAS 65628-70-8). Procuring this matched molecular pair set enables systematic evaluation of halogen position and electronic effects on PfEF2 binding, antiplasmodial potency, and physicochemical properties. The quinoline-4-carboxamide optimization campaign by Baragaña et al. (2016) demonstrated that iterative halogen optimization was central to achieving the target product profile, with the clinical candidate DDD107498 ultimately incorporating a 4-fluorophenyl moiety [1].

Application
Selection Property
Validation Focus
Antimalarial lead identification (PfEF2)
4-Chlorophenyl substitution for potency retention
P. falciparum 3D7 EC50 vs. des-chloro analog; PfEF2 target engagement confirmation
CYP450 DDI profiling (type I vs. II)
Ortho-pyridyl side chain for type I binding
Binding mode by UV-vis/EPR vs. para-pyridyl isomer; metabolic stability comparison
Kinase inhibitor screening (PIM-1)
Quinoline-4-carboxamide scaffold
PIM-1 inhibition assay and selectivity profile against PIM-2, PIM-3; broader kinase panel
Halogen SAR matched pair analysis
Para-chloro substitution in matched pair set
Anti-plasmodial EC50 and physicochemical comparison vs. meta-Cl and des-Cl analogs
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